molecular formula C17H23NO3 B8177929 tert-Butyl (4-(3-ethynylphenoxy)butyl)carbamate

tert-Butyl (4-(3-ethynylphenoxy)butyl)carbamate

Cat. No.: B8177929
M. Wt: 289.4 g/mol
InChI Key: BFHLWUGEZXSDJP-UHFFFAOYSA-N
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Description

tert-Butyl (4-(3-ethynylphenoxy)butyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an ethynyl group, and a phenoxy group attached to a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(3-ethynylphenoxy)butyl)carbamate typically involves the following steps:

    Formation of the Ethynylphenoxy Intermediate: The starting material, 3-ethynylphenol, is reacted with an appropriate halogenated butyl compound under basic conditions to form the 4-(3-ethynylphenoxy)butyl intermediate.

    Carbamate Formation: The intermediate is then treated with tert-butyl isocyanate in the presence of a catalyst, such as a palladium complex, to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (4-(3-ethynylphenoxy)butyl)carbamate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the ethynyl group to an ethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with ethyl groups replacing ethynyl groups.

    Substitution: Substituted products with new functional groups replacing the phenoxy group.

Scientific Research Applications

Chemistry:

    Organic Synthesis: tert-Butyl (4-(3-ethynylphenoxy)butyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Bioconjugation: The compound can be used in bioconjugation reactions to attach bioactive molecules to various substrates, facilitating the study of biological processes.

Medicine:

    Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(3-ethynylphenoxy)butyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites, while the carbamate moiety can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.

Comparison with Similar Compounds

  • tert-Butyl (4-ethynylphenyl)carbamate
  • tert-Butyl (4-(2-ethynylphenoxy)butyl)carbamate
  • tert-Butyl (4-(4-ethynylphenoxy)butyl)carbamate

Uniqueness: tert-Butyl (4-(3-ethynylphenoxy)butyl)carbamate is unique due to the specific positioning of the ethynyl group on the phenoxy ring, which can influence its reactivity and interaction with molecular targets. This positional specificity can result in different biological activities and chemical properties compared to its isomers and analogs.

Properties

IUPAC Name

tert-butyl N-[4-(3-ethynylphenoxy)butyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-5-14-9-8-10-15(13-14)20-12-7-6-11-18-16(19)21-17(2,3)4/h1,8-10,13H,6-7,11-12H2,2-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHLWUGEZXSDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCOC1=CC=CC(=C1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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